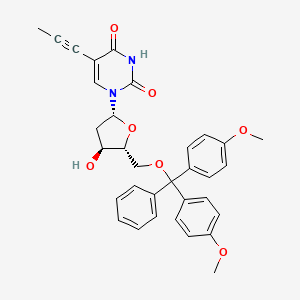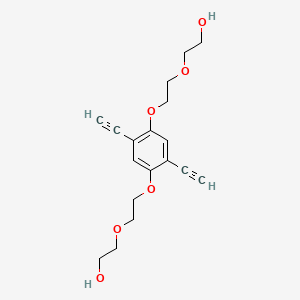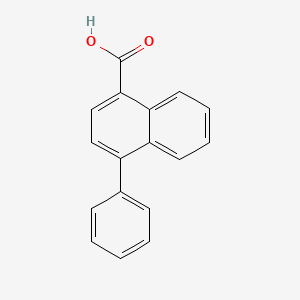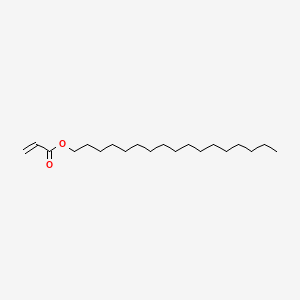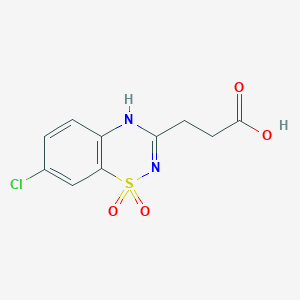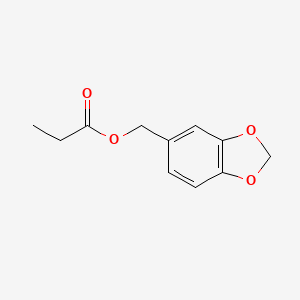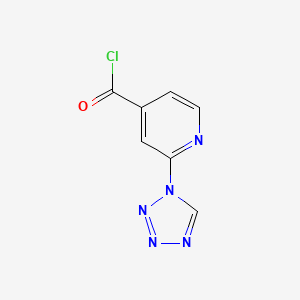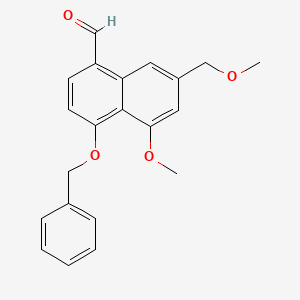
4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde is an organic compound with a complex structure that includes benzyloxy, methoxy, and methoxymethyl functional groups attached to a naphthaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthaldehyde core: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.
Introduction of the benzyloxy group: This step involves the reaction of the naphthaldehyde intermediate with benzyl alcohol in the presence of a strong acid catalyst.
Methoxymethylation: This step involves the reaction of the intermediate with methoxymethyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reactions can be carried out using nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthoic acid.
Reduction: 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzyloxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
4-Methoxybenzyl alcohol: Shares the methoxy and benzyloxy functional groups but lacks the naphthaldehyde core.
4-(Benzyloxy)phenylglycinamide: Contains a benzyloxy group but has a different core structure.
Uniqueness: 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde is unique due to the combination of its functional groups and the naphthaldehyde core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science.
Propiedades
Número CAS |
253307-93-6 |
|---|---|
Fórmula molecular |
C21H20O4 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
5-methoxy-7-(methoxymethyl)-4-phenylmethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C21H20O4/c1-23-13-16-10-18-17(12-22)8-9-19(21(18)20(11-16)24-2)25-14-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3 |
Clave InChI |
YUNUEGGUDNXTGS-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC2=C(C=CC(=C2C(=C1)OC)OCC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
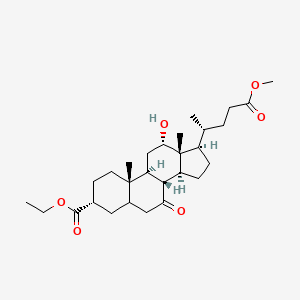
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
